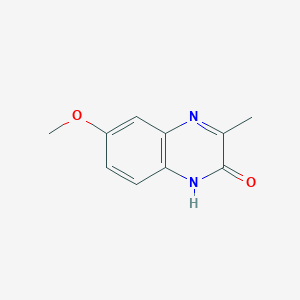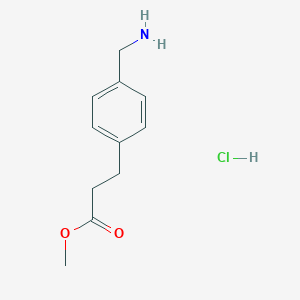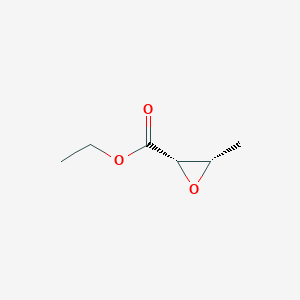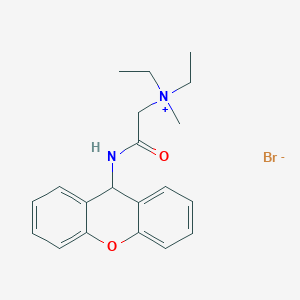![molecular formula C9H9N3O2S B010349 Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate CAS No. 108792-25-2](/img/structure/B10349.png)
Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through different methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes that are involved in the growth of cancer cells. It has also been found to inhibit the activity of certain inflammatory mediators, which can reduce inflammation.
Biochemische Und Physiologische Effekte
Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes. It has also been found to have potential neuroprotective properties and can be used to treat various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate in lab experiments is its potential anti-cancer properties. It can be used to study the growth of cancer cells and the mechanisms behind their growth. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It can be toxic to certain cells and can cause cell death.
Zukünftige Richtungen
There are several future directions for the study of Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate. One of the most significant directions is the development of new anti-cancer drugs based on this compound. It can also be studied for its potential applications in the treatment of various inflammatory diseases and neurological disorders. Further studies can also be conducted to understand the mechanisms behind its anti-cancer and anti-inflammatory properties.
Conclusion:
Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate is a chemical compound that has potential applications in various fields, including medicinal chemistry. It can be synthesized through various methods and has been found to have potential anti-cancer and anti-inflammatory properties. Further studies are needed to understand the mechanisms behind its properties and to develop new drugs based on this compound.
Synthesemethoden
Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate can be synthesized through various methods. One of the most common methods is the reaction of 2-aminobenzo[d]thiazole with methyl isocyanate. This reaction yields Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate along with some other by-products. Another method involves the reaction of 2-aminobenzo[d]thiazole with methyl chloroformate in the presence of a base. This reaction also yields Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate along with some other by-products.
Wissenschaftliche Forschungsanwendungen
Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been found to have potential anti-cancer properties, and studies have shown that it can inhibit the growth of cancer cells. It has also been found to have potential anti-inflammatory properties and can be used to treat various inflammatory diseases.
Eigenschaften
CAS-Nummer |
108792-25-2 |
|---|---|
Produktname |
Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate |
Molekularformel |
C9H9N3O2S |
Molekulargewicht |
223.25 g/mol |
IUPAC-Name |
methyl N-(2-amino-1,3-benzothiazol-6-yl)carbamate |
InChI |
InChI=1S/C9H9N3O2S/c1-14-9(13)11-5-2-3-6-7(4-5)15-8(10)12-6/h2-4H,1H3,(H2,10,12)(H,11,13) |
InChI-Schlüssel |
NJBCGNISCBBUIY-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1=CC2=C(C=C1)N=C(S2)N |
Kanonische SMILES |
COC(=O)NC1=CC2=C(C=C1)N=C(S2)N |
Synonyme |
Carbamic acid, (2-amino-6-benzothiazolyl)-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



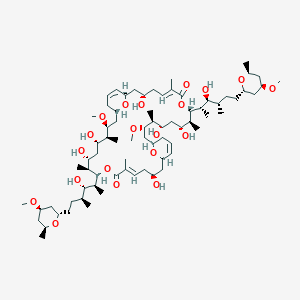
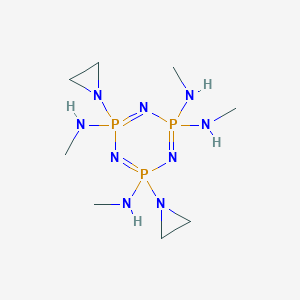
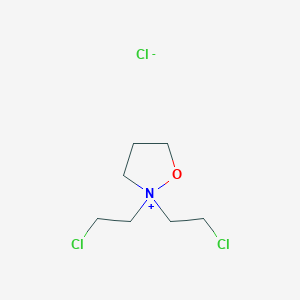


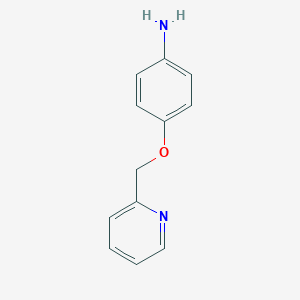
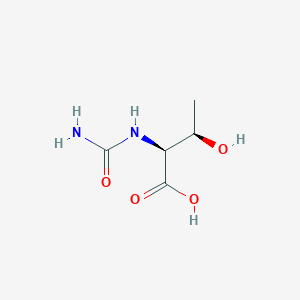
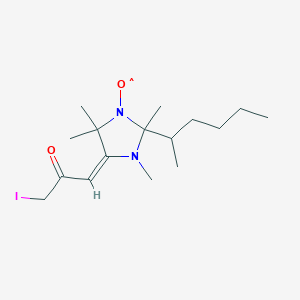
![1-(4-Chloro-phenyl)-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B10282.png)
